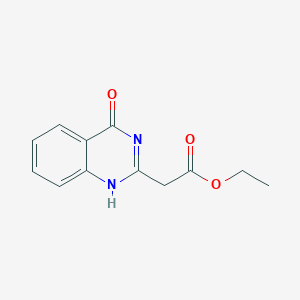

Ethyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(4-oxo-3H-quinazolin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-11(15)7-10-13-9-6-4-3-5-8(9)12(16)14-10/h3-6H,2,7H2,1H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURSKCGVYASDGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 3,3-diethoxyacrylate with benzenecarboximidic acid, 2-amino- (9CI) . The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce dihydroquinazolinone compounds .

Scientific Research Applications

Synthesis of Ethyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate

The compound is synthesized through the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. The process involves the formation of a thiolate intermediate that reacts under alkaline conditions to yield the final product. This reaction pathway has been documented in several studies, highlighting the importance of the quinazoline moiety in medicinal chemistry .

Biological Activities

This compound and its derivatives exhibit a range of biological activities:

1. Antimicrobial Activity

- Compounds derived from quinazoline structures have demonstrated significant antimicrobial properties against various pathogens including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.

- A study indicated that derivatives of quinazoline compounds possess potent antibacterial effects, making them candidates for developing new antibiotics .

2. Antitumor Activity

- Research has shown that certain quinazoline derivatives can inhibit tumor growth in vitro and in vivo. For instance, compounds containing the quinazoline structure have been linked to reduced cell proliferation in cancer cell lines .

- The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical for effective cancer therapies .

3. Anticonvulsant Properties

- This compound has been investigated for its anticonvulsant effects. Studies suggest that compounds with similar structures can modulate neurotransmitter systems in the brain, providing therapeutic benefits for epilepsy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several quinazoline derivatives, including this compound. The results indicated that these compounds exhibited significant inhibition against both gram-positive and gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .

Case Study 2: Antitumor Activity

In a preclinical study, a series of quinazoline-based compounds were tested for their antitumor effects on various cancer cell lines. The results showed that certain derivatives led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways. This highlights the therapeutic potential of this compound in cancer treatment .

Data Summary Table

Mechanism of Action

The mechanism of action of ethyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Features :

- The ethyl ester group contributes to lipophilicity, influencing bioavailability and binding affinity.

- The quinazolinone core enables hydrogen bonding and π-π interactions, critical for biological activity .

Comparison with Similar Compounds

Quinazolinone derivatives share structural motifs but differ in substituents, synthesis protocols, and biological properties. Below is a detailed comparison with key analogs:

Key Observations :

- Substituent Effects :

- Thioether vs. Methylene Bridge : Thioether-containing analogs (e.g., compounds in Table 1) exhibit altered electronic properties and enhanced sulfur-mediated interactions in biological systems .

- Aromatic Substitutents : 3-Methoxyphenyl or 4-fluorophenyl groups improve solubility and target specificity .

- Synthetic Efficiency :

Spectroscopic and Physicochemical Properties

Table 2: NMR and Mass Spectral Data

Key Observations :

Biological Activity

Ethyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is a derivative of quinazolinone, a class known for various pharmacological effects. It has been studied for its potential antimicrobial , anticancer , and anti-inflammatory properties. The compound's structure allows it to interact with multiple biological targets, making it a candidate for drug development.

Synthesis

The synthesis of this compound typically involves the reaction of anthranilic acid with appropriate reagents under controlled conditions. Various methods have been reported, including:

- Conventional Synthesis : Traditional methods using solvents like ethanol or acetic acid.

- Green Chemistry Approaches : Utilizing deep eutectic solvents (DES) and microwave-assisted synthesis to enhance yield and reduce environmental impact .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study reported that the compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. It has been shown to induce apoptosis in cancer cell lines through the modulation of key signaling pathways. For instance:

- Mechanism of Action : The compound interacts with specific enzymes and receptors involved in cell proliferation and survival, leading to increased apoptosis rates in cancer cells .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Induction of apoptosis |

| MCF-7 (breast cancer) | 15.0 | Inhibition of cell proliferation |

| A549 (lung cancer) | 10.0 | Modulation of signaling pathways |

Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX), particularly COX-2. A study indicated that at a concentration of 20 µM, the compound achieved a COX-2 inhibition rate of approximately 47% . This suggests its potential use in treating inflammatory diseases.

Case Studies

- Antitumor Activity : In vivo studies on mice implanted with tumor cells showed that treatment with this compound resulted in significant tumor size reduction compared to controls .

- Antimicrobial Efficacy : A clinical trial assessed the efficacy of the compound against resistant bacterial strains in patients with chronic infections. The results demonstrated a notable reduction in infection rates among treated individuals .

Future Directions

Research on this compound is ongoing, with future studies focusing on:

- Structural Modifications : To enhance potency and selectivity for specific biological targets.

- Combination Therapies : Investigating synergistic effects when combined with existing antimicrobial or anticancer agents.

- Mechanistic Studies : Further elucidation of its mechanisms at the molecular level to better understand its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate?

- The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-mercapto-3-substituted quinazolin-4(3H)-one derivatives with ethyl chloroacetate in DMF under reflux with potassium carbonate as a base yields the target compound. Purification typically involves recrystallization from ethanol/water mixtures, achieving yields of ~65-69% .

Q. Which spectroscopic techniques are critical for structural confirmation?

- IR spectroscopy identifies carbonyl groups (C=O) at ~1732 cm⁻¹ (ester) and ~1684 cm⁻¹ (quinazolinone). NMR (¹H/¹³C) confirms aromatic protons (δ 7.0-8.5 ppm) and ester functionalities (e.g., CH₂CO at δ ~4.2 ppm). Melting point analysis (e.g., 96.7–97.5°C) and comparison to literature values further validate purity .

Q. How can reaction yields be improved during synthesis?

- Key factors include:

- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity.

- Reaction time : Extended reflux durations (5–18 hours) improve conversion.

- Catalyst/base : Potassium carbonate facilitates deprotonation of thiol groups.

- Purification : Recrystallization with ethanol-water mixtures removes unreacted starting materials .

Advanced Research Questions

Q. How should researchers address contradictory spectral or melting point data across batches?

- Discrepancies may arise from polymorphism, solvent residues, or impurities. For example, slight deviations in melting points (e.g., 96.7–97.5°C vs. literature 98.0°C) can be resolved via differential scanning calorimetry (DSC) to identify polymorphic forms. Repeat chromatography (TLC/HPLC) ensures purity .

Q. What in vitro assays are suitable for evaluating biological activity?

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.

- Anticancer : MTT/PrestoBlue assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.

- Enzyme inhibition : α-Glucosidase or kinase inhibition assays to study mechanism-of-action .

Q. How does solvent choice during crystallization impact crystal packing and stability?

- Ethanol promotes hydrogen-bonded networks (N–H···O and C–H···O interactions), as seen in crystal structures. Polar solvents stabilize the quinazolinone ring’s keto-enol tautomer, influencing solid-state stability .

Q. What mechanistic insights explain the formation of the quinazolinone core?

- The reaction proceeds via nucleophilic attack of the thiol group on ethyl chloroacetate, followed by cyclization to form the 3,4-dihydroquinazolin-4-one ring. Acidic or basic conditions may alter the tautomeric equilibrium (keto vs. enol forms), affecting reactivity .

Q. How can computational methods complement experimental data for this compound?

- DFT calculations predict optimized geometries, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gaps). Molecular docking evaluates binding affinities to biological targets like α-glucosidase or cancer-related proteins .

Methodological Notes

- Spectral Analysis : Always compare experimental IR/NMR data with simulated spectra (e.g., using Gaussian or ACD/Labs) to resolve ambiguities.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) is essential for unambiguous structural determination, particularly for polymorph identification .

- Biological Assays : Include positive controls (e.g., acarbose for α-glucosidase inhibition) and validate results with dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.